(Z)-(1-(3-Nitrophenyl)propylidene)hydrazine
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Overview
Description
(Z)-(1-(3-Nitrophenyl)propylidene)hydrazine is a hydrazone derivative characterized by the presence of a nitrophenyl group attached to a propylidene hydrazine moiety. Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metals and their potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1-(3-Nitrophenyl)propylidene)hydrazine typically involves the condensation reaction between 3-nitrobenzaldehyde and propylidene hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage . The reaction can be represented as follows:
3-nitrobenzaldehyde+propylidene hydrazine→this compound
Industrial Production Methods
Industrial production of hydrazones, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(Z)-(1-(3-Nitrophenyl)propylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
(Z)-(1-(3-Nitrophenyl)propylidene)hydrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Z)-(1-(3-Nitrophenyl)propylidene)hydrazine involves its interaction with biological macromolecules. The compound can form stable complexes with metal ions, which can then interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways . The nitrophenyl group can also undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simple hydrazine derivative with similar reactivity but lacks the nitrophenyl group.
Phenylhydrazine: Contains a phenyl group instead of a nitrophenyl group, leading to different reactivity and applications.
Benzylidenehydrazine: Similar structure but with a benzylidene group instead of a propylidene group.
Uniqueness
(Z)-(1-(3-Nitrophenyl)propylidene)hydrazine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its ability to form stable metal complexes and its potential biological activities .
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(Z)-1-(3-nitrophenyl)propylidenehydrazine |
InChI |
InChI=1S/C9H11N3O2/c1-2-9(11-10)7-4-3-5-8(6-7)12(13)14/h3-6H,2,10H2,1H3/b11-9- |
InChI Key |
PRSIVKNGHKMCKO-LUAWRHEFSA-N |
Isomeric SMILES |
CC/C(=N/N)/C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CCC(=NN)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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